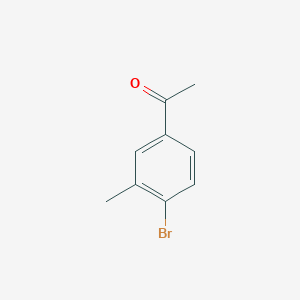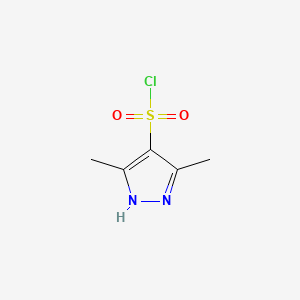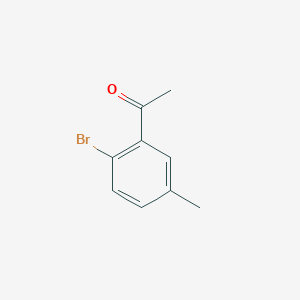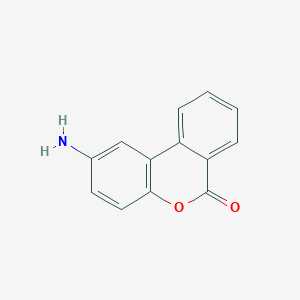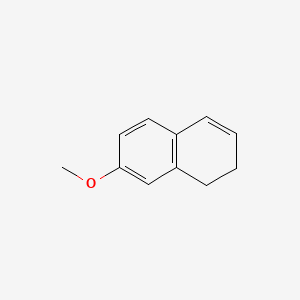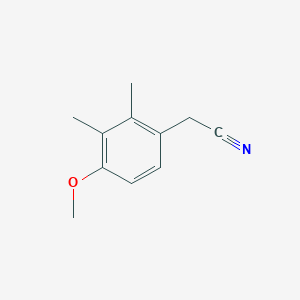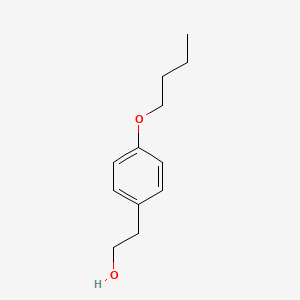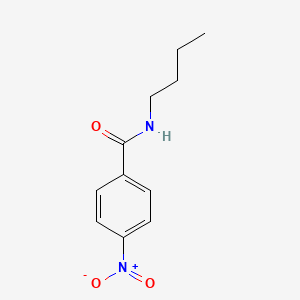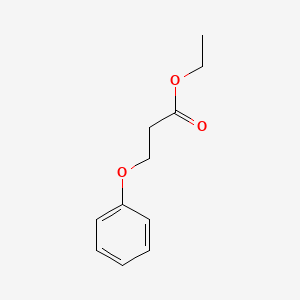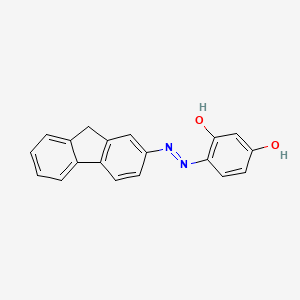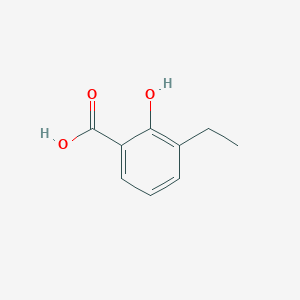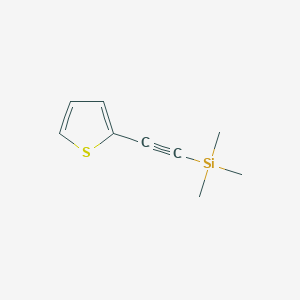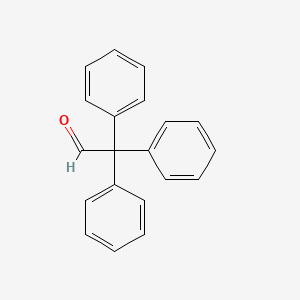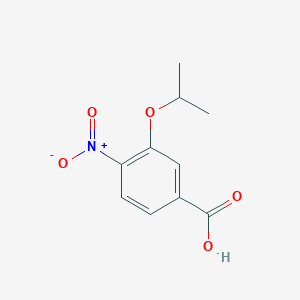
3-Isopropoxy-4-nitrobenzoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling in Organic Chemistry
- Methods of Application : The compound could be used as a boron reagent, where it undergoes transmetalation with a palladium catalyst to form the desired C-C bond .
Synthesis of Benzoxazoles
- Methods of Application : The acid could react with 2-aminophenol derivatives under catalytic conditions to form benzoxazole structures .
- Results : The synthesis typically results in a variety of benzoxazole compounds with yields ranging from 91% to 97%, depending on the specific conditions and substrates used .
Nonlinear Optical Studies
- Methods of Application : The compound could be incorporated into crystal structures that are then subjected to various spectroscopic and thermal analyses .
- Results : The studies usually focus on the third-order nonlinear optical properties, which are critical for the development of optical limiters .
Corrosion Inhibition in Materials Engineering
- Methods of Application : The compound would be added to an acidic solution, and its effectiveness in reducing the corrosion rate would be assessed through electrochemical methods and surface analysis .
Development of Dyes in Industrial Chemistry
- Methods of Application : The acid could undergo various chemical reactions to form complex molecules that exhibit desired color properties for use in dyes .
Catalytic Protodeboronation
- Methods of Application : It could be involved in a radical approach to protodeboronation of alkyl boronic esters, which is a key step in various synthetic pathways .
Metal-Based Anticancer Drug Development
- Methods of Application : The acid could coordinate with metal ions to form complexes that exhibit anticancer activity .
Nonlinear Optical Material Development
Propriétés
IUPAC Name |
4-nitro-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-9-5-7(10(12)13)3-4-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHZRNJOYADWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345243 | |
| Record name | 3-Isopropoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-nitrobenzoic acid | |
CAS RN |
379261-85-5 | |
| Record name | 3-Isopropoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

